Hydrogen Bond Donor Count vs N-Substituted Analogs
4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (CAS 59693-01-5) possesses two hydrogen bond donors (secondary amine NH and tertiary alcohol OH), distinguishing it from N-alkylated analogs that exhibit reduced hydrogen bond donor capacity. This difference is quantifiable via computed molecular descriptors . The N-unsubstituted nature of the target compound confers distinct solubility and permeability characteristics compared to its N-methyl or N-ethyl counterparts, which have only one hydrogen bond donor .
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 2 H-bond donors |
| Comparator Or Baseline | 4-ethynyl-1,2-dimethyldecahydroquinolin-4-ol: 1 H-bond donor; 1-ethyl-4-ethynyl-2-methyl-decahydroquinolin-4-ol: 1 H-bond donor |
| Quantified Difference | Target compound: 2 HBD; N-substituted analogs: 1 HBD |
| Conditions | Calculated molecular property (computed descriptor) |
Why This Matters
Hydrogen bond donor count influences aqueous solubility, membrane permeability, and pharmacokinetic behavior in biological assay contexts, making N-substitution state a critical procurement consideration.
